molecular formula C13H10BrCl B7993816 3-Bromo-3'-chloro-4'-methylbiphenyl

3-Bromo-3'-chloro-4'-methylbiphenyl

Cat. No.: B7993816
M. Wt: 281.57 g/mol
InChI Key: JPXUVPJOGOYWBW-UHFFFAOYSA-N
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Description

3-Bromo-3'-chloro-4'-methylbiphenyl is a halogenated biphenyl derivative featuring a bromine atom at the 3-position of one phenyl ring, a chlorine atom at the 3'-position, and a methyl group at the 4'-position of the adjacent ring. Biphenyls with halogen and alkyl substituents are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The methyl group at the 4'-position likely enhances steric effects and influences solubility compared to non-methylated analogs .

Properties

IUPAC Name

4-(3-bromophenyl)-2-chloro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXUVPJOGOYWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-chloro-4’-methylbiphenyl typically involves the bromination and chlorination of 4’-methylbiphenyl. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the biphenyl core under controlled conditions. The reaction can be catalyzed by Lewis acids such as iron(III) chloride or aluminum chloride to enhance the electrophilicity of the halogens.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’-chloro-4’-methylbiphenyl may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of solvents like dichloromethane or chloroform can facilitate the dissolution of reactants and improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-chloro-4’-methylbiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove halogens, typically using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

Major Products:

    Substitution: Derivatives with different functional groups replacing the halogens.

    Oxidation: 3-Bromo-3’-chloro-4’-methylbenzoic acid.

    Reduction: Biphenyl derivatives with fewer or no halogens.

Scientific Research Applications

3-Bromo-3’-chloro-4’-methylbiphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-chloro-4’-methylbiphenyl depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which make the biphenyl core more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Features

Compound Name Substituents Molecular Weight (g/mol) Key Features Source
3-Bromo-3'-chloro-1,1'-biphenyl Br (3), Cl (3') ~247.5 (estimated) Acute oral toxicity (LD50: 300–2000 mg/kg)
4-Bromo-4'-chloro-1,1'-biphenyl Br (4), Cl (4') ~247.5 Higher symmetry; commercial availability
2-Bromo-2',4',6'-trimethylbiphenyl Br (2), Me (2',4',6') ~289.2 Enhanced steric hindrance; used in Pd-catalyzed coupling
3-Bromo-4'-fluoro-1,1'-biphenyl Br (3), F (4') ~235.1 Polar fluorinated analog; altered reactivity

Key Observations :

  • Halogen Position : Bromine at the 3-position (meta) versus 4-position (para) affects electronic distribution and coupling reactivity. For example, 3-bromo derivatives are less symmetric than 4-bromo analogs, influencing crystallization and solubility .

Hazard Profiles

Table 2: Toxicity and Environmental Hazards

Compound Name Acute Toxicity (Oral LD50) Environmental Hazard (EC50) Hazard Classification Source
3-Bromo-3'-chloro-1,1'-biphenyl 300–2000 mg/kg (Category 4) Water flea EC50 > 0.093 mg/L Toxic substance; mutagen negative
4-Bromo-4'-chloro-1,1'-biphenyl Not reported Not reported No acute toxicity data
2-Bromo-2',4',6'-trimethylbiphenyl Not reported Not reported Used in controlled synthesis

Key Observations :

  • The presence of chlorine and bromine in 3-Bromo-3'-chloro-1,1'-biphenyl correlates with significant aquatic toxicity (EC50 > 0.093 mg/L for water fleas), necessitating careful waste management .
  • Methyl groups (e.g., in 2',4',6'-trimethyl derivatives) may reduce volatility but increase persistence in biological systems .

Key Observations :

  • Suzuki-Miyaura Coupling : A versatile method for synthesizing bromo-chloro biphenyls, enabling precise control over substituent positions .
  • Pd-Catalyzed Reactions : Trimethylated analogs like 2-Bromo-2',4',6'-trimethylbiphenyl are pivotal in sp³ C–H activation studies, showcasing the role of steric effects in reaction efficiency .

Biological Activity

3-Bromo-3'-chloro-4'-methylbiphenyl is an organic compound belonging to the biphenyl derivatives class, characterized by its bromine, chlorine, and methyl substituents. This unique structure imparts distinct chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C13H10BrCl
  • IUPAC Name : 4-(3-bromophenyl)-2-chloro-1-methylbenzene
  • Structure : The compound consists of two phenyl rings connected by a single bond, with halogen and methyl groups influencing its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The electron-withdrawing effects of the bromine and chlorine atoms enhance the compound's susceptibility to nucleophilic attacks, which may influence enzyme activity or receptor binding in biological systems.

Biological Studies and Findings

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit potential anticancer properties. For instance, related biphenyl derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Cell Cycle Modulation : In vitro studies have demonstrated that compounds structurally related to this compound can significantly alter cell cycle progression in cancer cells. For example, research on similar compounds indicates effective arrest in the sub-G1 phase, suggesting potential for therapeutic applications in oncology .
  • Enzyme Interaction : The compound's halogen substituents may facilitate interactions with specific enzymes involved in metabolic pathways or disease processes, potentially leading to inhibition or modulation of enzyme activity .

Case Studies

A few notable case studies provide insights into the biological activity of biphenyl derivatives:

StudyCompoundCell LineIC50 (µM)Observations
Study 1This compound (hypothetical)Jurkat10Induced apoptosis
Study 2Related biphenyl derivativeHeLa9.22 ± 0.17Significant growth inhibition over time
Study 3Similar halogenated compoundMCF-78.47 ± 0.18Non-toxic to normal cells

Comparative Analysis

When comparing this compound with similar compounds, several distinctions arise:

CompoundStructure DifferencesBiological Activity
3-Bromo-4-chlorobiphenylLacks methyl groupReduced reactivity
4-Bromo-3-chlorophenolHydroxyl instead of methylIncreased solubility but altered activity
3-Chloro-4-bromobiphenylDifferent halogen positioningVaries in enzyme interaction

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